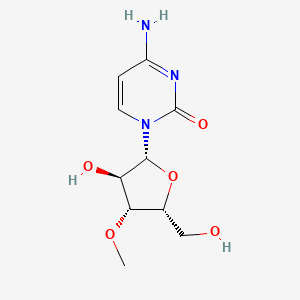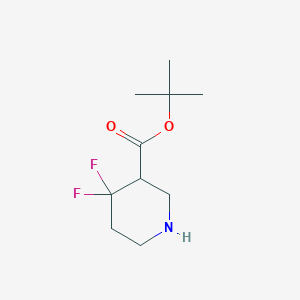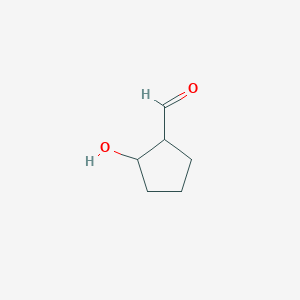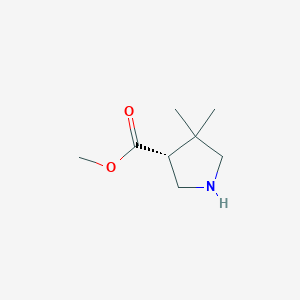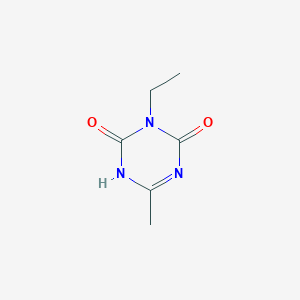
2-Bromo-5-(chloromethyl)-4-methylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(chloromethyl)-4-methylthiazole is an organic compound with the molecular formula C6H6BrClNS It is a thiazole derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-4-methylthiazole typically involves the bromination and chloromethylation of 4-methylthiazole. One common method includes the following steps:
Bromination: 4-Methylthiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the thiazole ring.
Chloromethylation: The brominated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-5-(chloromethyl)-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives of the thiazole.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
科学研究应用
2-Bromo-5-(chloromethyl)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Bromo-5-(chloromethyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.
相似化合物的比较
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Another bromine and chlorine-containing compound with different functional groups.
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a thiazole ring.
2-Bromo-5-chloronitrobenzene: Contains a nitro group, making it more reactive in certain chemical reactions.
Uniqueness
2-Bromo-5-(chloromethyl)-4-methylthiazole is unique due to the combination of the thiazole ring with bromine and chlorine substituents. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C5H5BrClNS |
|---|---|
分子量 |
226.52 g/mol |
IUPAC 名称 |
2-bromo-5-(chloromethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5BrClNS/c1-3-4(2-7)9-5(6)8-3/h2H2,1H3 |
InChI 键 |
FIAWSGZEJPFLAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)Br)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)




![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)

![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
